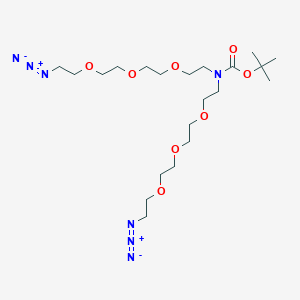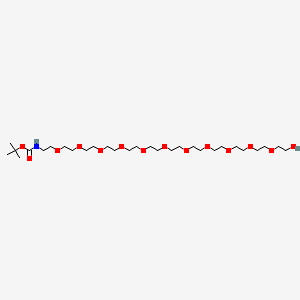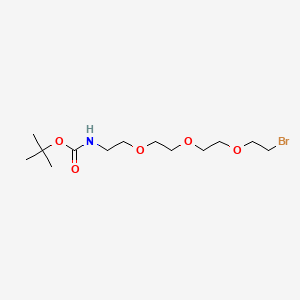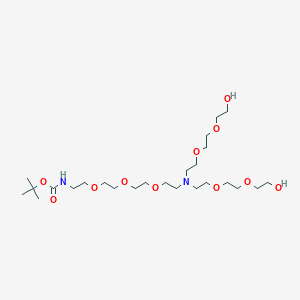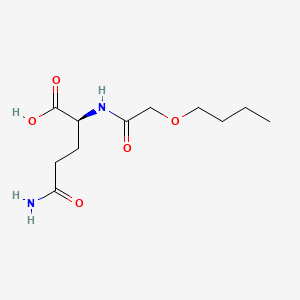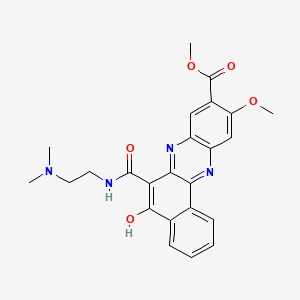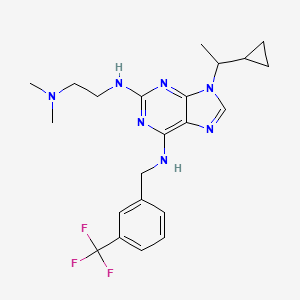
NH-bis(m-PEG8)
Descripción general
Descripción
NH-bis(m-PEG8) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of NH-bis(m-PEG8) is C34H71NO16, and it has a molecular weight of 749.92 g/mol .
Aplicaciones Científicas De Investigación
NH-bis(m-PEG8) has a wide range of applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NH-bis(m-PEG8) is synthesized through a series of reactions involving polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:
Activation of PEG Chains: The PEG chains are activated using reagents such as N-hydroxysuccinimide (NHS) esters or carbonyl compounds.
Coupling Reaction: The activated PEG chains are then coupled with an amino group-containing compound to form the NH-bis(m-PEG8) linker.
Industrial Production Methods
In industrial settings, the production of NH-bis(m-PEG8) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
NH-bis(m-PEG8) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in NH-bis(m-PEG8) can react with carboxylic acids or activated NHS esters to form amide bonds.
Coupling Reactions: The PEG chains can be coupled with other functional groups to form complex molecules.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are PEGylated compounds, which are used in various applications, including drug delivery and protein modification .
Mecanismo De Acción
NH-bis(m-PEG8) exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by the NH-bis(m-PEG8) linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparación Con Compuestos Similares
Similar Compounds
NH-bis(m-PEG4): A shorter PEG-based linker used in PROTAC synthesis.
NH-bis(m-PEG12): A longer PEG-based linker with similar applications in PROTAC synthesis.
Uniqueness
NH-bis(m-PEG8) is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMWPNXARNOFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H71NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


